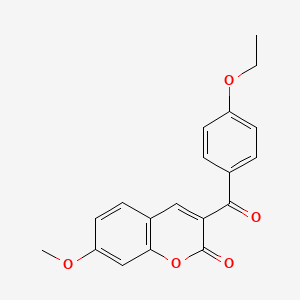
3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The ethoxybenzoyl group suggests the presence of an ester functional group, which typically imparts characteristic chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-(4-Ethoxybenzoyl)acrylic acid” are typically synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromen-2-one core indicates a fused two-ring system, with the ethoxybenzoyl and methoxy groups likely attached at the 3 and 7 positions, respectively .Chemical Reactions Analysis
The compound may undergo typical organic reactions associated with esters and aromatic compounds. For instance, the ester group could undergo hydrolysis, while the aromatic ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it polar and potentially capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis Protocols and Core Structure Importance 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one belongs to the class of compounds known as 6H-benzo[c]chromen-6-ones, which are recognized for their core structural role in secondary metabolites of considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols for these compounds have been developed and reviewed extensively. These protocols include Suzuki coupling reactions for biaryl synthesis followed by lactonization, reactions with 3-formylcoumarin, radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization processes. Efficient and simple procedures notably involve the reactions of Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, highlighting the significance of this compound in synthetic organic chemistry and its potential in pharmacological applications (Mazimba, 2016).
Anticancer Drug Development and Tumor Specificity Research into anticancer drugs has identified compounds within the category of 3-styrylchromones and 3-styryl-2H-chromenes, closely related to this compound, demonstrating high tumor specificity with minimal toxicity to normal keratinocytes. These compounds, through apoptotic mechanisms potentially down-regulating the glycerophospholipid pathway, have been highlighted for their promising profiles in developing anticancer therapies with reduced keratinocyte toxicity. This suggests that derivatives of this compound could be of interest in the search for novel anticancer agents with enhanced selectivity and reduced side effects (Sugita et al., 2017).
Environmental Persistence and Ecotoxicity The environmental presence and ecotoxicity of organic compounds, including parabens and UV filters, underscore the importance of understanding the environmental fate and impact of compounds like this compound. Research on parabens, as structurally related compounds, has shown their ubiquity in water systems and sediments, revealing the need for studies on the biodegradability, persistence, and potential ecotoxic effects of similar compounds. This body of work indicates the necessity for comprehensive environmental assessments of synthetic compounds, including their interactions with aquatic ecosystems and potential bioaccumulation (Haman et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxybenzoyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXIQZPAZJKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

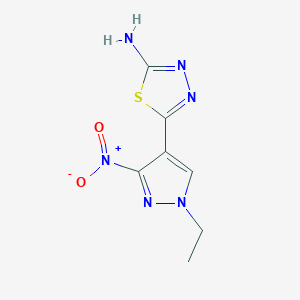
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)
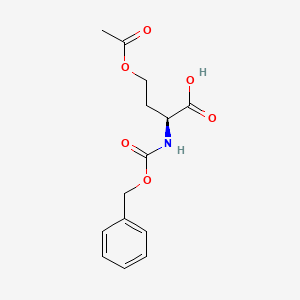

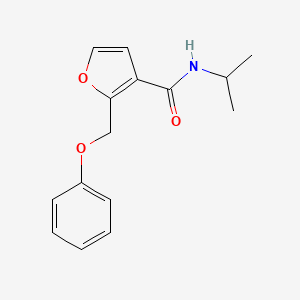
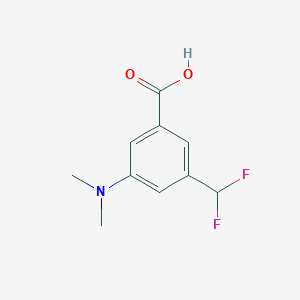
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)


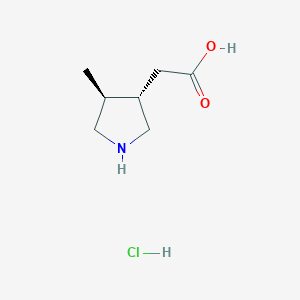
![1-[(4-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2447881.png)
![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)

